

A Comparative Guide to Boc-D-Homoserine(Bzl)-OH for Peptide Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Boc-D-Homoser-Obzl*

Cat. No.: *B1642277*

[Get Quote](#)

For researchers and professionals in drug development and peptide chemistry, the purity and characterization of amino acid building blocks are paramount. This guide provides a comparative analysis of Boc-D-Homoserine(Bzl)-OH, a key protected amino acid, against relevant alternatives. The information is supported by typical analytical data found in supplier Certificates of Analysis and standard experimental protocols.

Product Comparison

The quality of Boc-D-Homoserine(Bzl)-OH can be assessed through various analytical parameters. Below is a table summarizing the typical specifications for Boc-D-Homoserine(Bzl)-OH and its common alternatives, Boc-D-Serine(Bzl)-OH and Boc-D-Threonine(Bzl)-OH. These alternatives are frequently used in peptide synthesis and offer different side-chain functionalities.

Parameter	Boc-D-Homoserine(Bzl)-OH	Boc-D-Serine(Bzl)-OH	Boc-D-Threonine(Bzl)-OH
Appearance	White to off-white crystalline powder	White to off-white powder	White to off-white powder
Purity (HPLC)	≥ 98% - 99%	≥ 98% [1]	≥ 97% - 98% [2]
Molecular Formula	C ₁₆ H ₂₃ NO ₅ [3]	C ₁₅ H ₂₁ NO ₅ [1]	C ₁₆ H ₂₃ NO ₅ [4]
Molecular Weight	309.36 g/mol [3]	295.33 g/mol [1]	309.36 g/mol
Melting Point	45-57 °C	58-60 °C	Not specified
Optical Rotation	[α] ₂₀ /D +15 ± 2° (c=2, 80% EtOH)	[α] ₂₀ /D -20 ± 1° (c=2, EtOH:H ₂ O 4:1)	[α] ₂₅ /D -18.5 - -13.5° (c=1, MeOH)
Storage	0-8 °C	2-8 °C	2-30 °C

Experimental Protocols

The following are generalized protocols for key analytical methods used to assess the quality of protected amino acids like Boc-D-Homoserine(Bzl)-OH.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method separates the main compound from any impurities, allowing for quantification of purity.

Instrumentation:

- HPLC system with a UV detector
- Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 μm)

Reagents:

- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

- Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
- Sample Preparation: Dissolve the sample in a suitable solvent (e.g., acetonitrile/water mixture) to a concentration of approximately 1 mg/mL.

Procedure:

- Equilibrate the column with the initial mobile phase composition.
- Inject 5-10 μ L of the sample solution.
- Run a gradient elution, for example:
 - 0-20 min: 30% to 90% Mobile Phase B
 - 20-25 min: Hold at 90% Mobile Phase B
 - 25-30 min: Return to 30% Mobile Phase B and re-equilibrate
- Monitor the elution at a suitable wavelength (e.g., 220 nm).
- The purity is calculated by dividing the peak area of the main compound by the total area of all peaks.

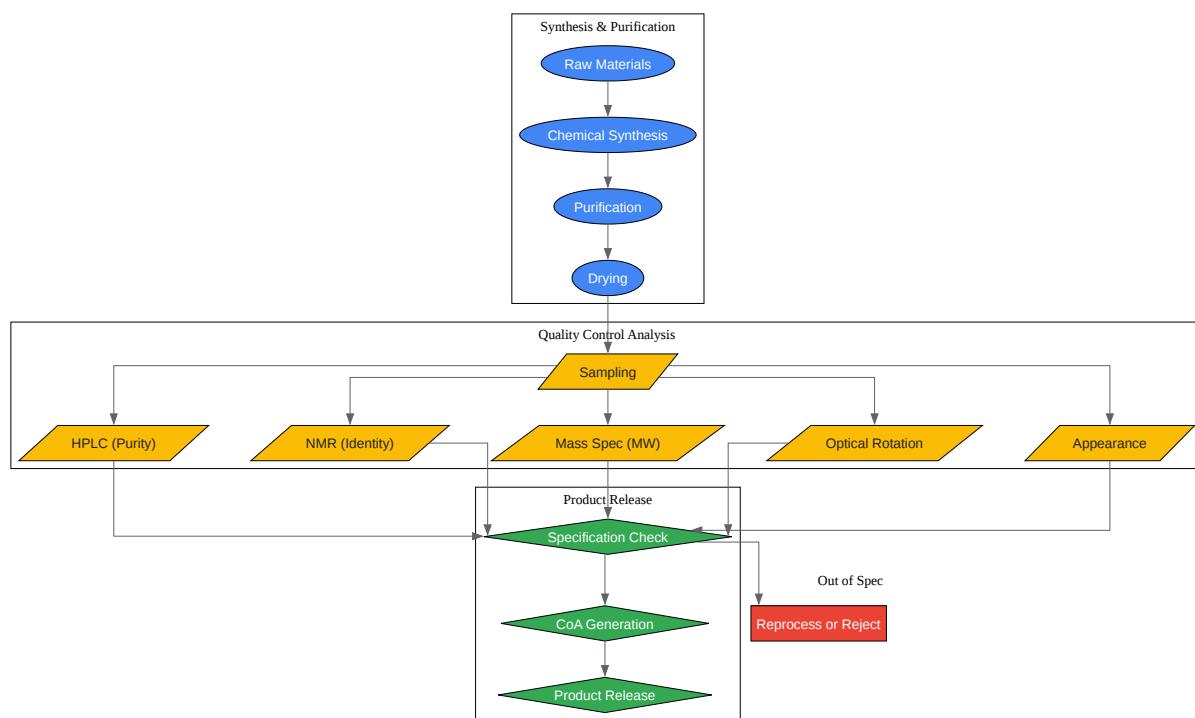
Nuclear Magnetic Resonance (NMR) Spectroscopy for Identity Confirmation

^1H NMR spectroscopy is used to confirm the chemical structure of the compound.

Instrumentation:

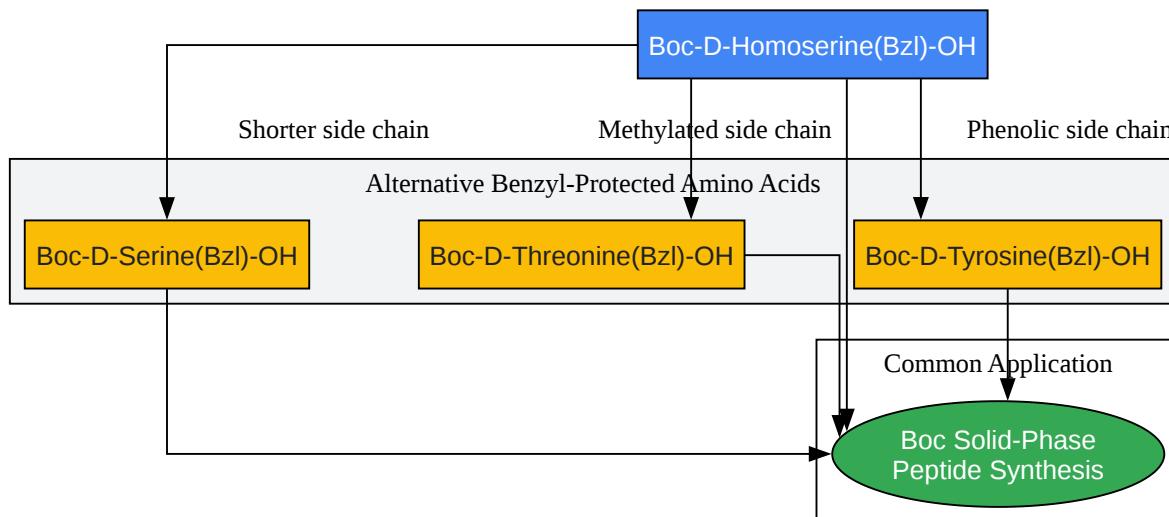
- NMR spectrometer (e.g., 400 MHz)

Reagents:


- Deuterated solvent (e.g., Chloroform-d (CDCl_3) or Dimethyl sulfoxide- d_6 (DMSO-d_6))
- Internal standard (e.g., Tetramethylsilane (TMS))

Procedure:

- Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
- Transfer the solution to an NMR tube.
- Acquire the ^1H NMR spectrum.
- Process the spectrum (Fourier transform, phase correction, and baseline correction).
- Integrate the peaks and assign them to the corresponding protons in the structure of Boc-D-Homoserine(Bzl)-OH. The spectrum should be consistent with the expected chemical shifts and coupling patterns.


Visualizing Workflows and Relationships

The following diagrams illustrate the quality control workflow for Boc-D-Homoserine(Bzl)-OH and its relationship to alternative products.

[Click to download full resolution via product page](#)

Caption: Quality Control Workflow for Boc-D-Homoserine(Bzl)-OH.

[Click to download full resolution via product page](#)

Caption: Relationship between Boc-D-Homoserine(Bzl)-OH and Alternatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. siddhivinayakaspechem.com [siddhivinayakaspechem.com]
- 3. peptide.com [peptide.com]
- 4. Bot Detection [iris-biotech.de]
- To cite this document: BenchChem. [A Comparative Guide to Boc-D-Homoserine(Bzl)-OH for Peptide Synthesis]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1642277#certificate-of-analysis-for-boc-d-homoserobzl>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com